molecular formula C24H23N5O3 B15083094 2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide CAS No. 765908-94-9

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide

Katalognummer: B15083094
CAS-Nummer: 765908-94-9
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: QHHMWMFEVONQEQ-PCLIKHOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide typically involves a condensation reaction. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its dimethylamino group, in particular, plays a crucial role in its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

765908-94-9

Molekularformel

C24H23N5O3

Molekulargewicht

429.5 g/mol

IUPAC-Name

N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide

InChI

InChI=1S/C24H23N5O3/c1-29(2)19-14-12-17(13-15-19)16-25-28-24(32)23(31)27-21-11-7-6-10-20(21)22(30)26-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,26,30)(H,27,31)(H,28,32)/b25-16+

InChI-Schlüssel

QHHMWMFEVONQEQ-PCLIKHOPSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.